molecular formula C13H15FN2O3 B14771001 1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid

1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid

Katalognummer: B14771001
Molekulargewicht: 266.27 g/mol
InChI-Schlüssel: QROCRKAHWDBVOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a fluorophenyl group and a carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-fluoronitrobenzene and subsequent reduction of the nitro group to an amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pipecolinic Acid:

    Proline: A naturally occurring amino acid with a similar piperidine ring structure but different functional groups.

    Pyrrolidine: A five-membered nitrogen-containing ring that shares some structural features with piperidine.

Uniqueness

1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable scaffold for drug discovery and development.

Eigenschaften

Molekularformel

C13H15FN2O3

Molekulargewicht

266.27 g/mol

IUPAC-Name

1-[(2-fluorophenyl)carbamoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H15FN2O3/c14-10-3-1-2-4-11(10)15-13(19)16-7-5-9(6-8-16)12(17)18/h1-4,9H,5-8H2,(H,15,19)(H,17,18)

InChI-Schlüssel

QROCRKAHWDBVOW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.